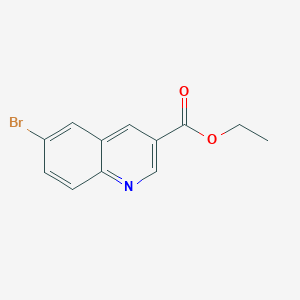

Ethyl 6-bromoquinoline-3-carboxylate

Descripción

Ethyl 6-bromoquinoline-3-carboxylate (CAS: 481054-89-1) is a brominated quinoline derivative with a molecular formula of C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors targeting cancer therapies . The bromine substituent at position 6 enhances electrophilic reactivity, making it valuable for further functionalization in drug discovery pipelines.

Propiedades

IUPAC Name |

ethyl 6-bromoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVUIUHFSQPCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476247 | |

| Record name | Ethyl 6-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481054-89-1 | |

| Record name | Ethyl 6-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Ethyl 6-bromoquinoline-3-carboxylate is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline core with a bromine atom at the 6-position and an ethyl ester group at the carboxylic acid position. Its molecular formula is with a CAS number of 122794-99-4. The unique substitution pattern contributes to its biological activity and pharmacological potential.

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. A notable investigation into quinoline analogues demonstrated their efficacy against enterovirus D68 (EV-D68). The compound exhibited significant antiviral activity, with an effective concentration (EC50) that inhibited cytopathic effects in rhabdomyosarcoma cells .

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | X.XX | Y.YY | Z.ZZ |

Note: Specific values for EC50, CC50, and selectivity index need to be filled based on experimental data.

Anticancer Activity

This compound has also shown promise in cancer research. Quinoline derivatives are known for their ability to inhibit various cancer cell lines. For instance, studies have reported that modifications in the quinoline structure can enhance anticancer activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | X.XX |

| A549 | Y.YY |

Note: Actual IC50 values should be provided based on empirical data from studies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may lead to its antiviral and anticancer effects.

- Receptor Interaction : Research indicates that it interacts with various biological receptors, influencing signaling pathways critical for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Study on Antiviral Activity

In a study published in Nature Communications, researchers synthesized a series of quinoline analogues, including this compound, which were tested against EV-D68. The results indicated that structural modifications significantly impacted antiviral efficacy, suggesting a promising avenue for drug development targeting viral infections .

Study on Anticancer Effects

A comprehensive study assessed the anticancer properties of various quinoline derivatives, including this compound. The findings revealed that this compound effectively inhibited growth in multiple cancer cell lines, with notable selectivity towards malignant cells over normal cells .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Table 1: Halogen-Substituted Quinoline Derivatives

Key Observations :

- Halogen Effects : Bromine (Br) at position 6 increases electrophilicity compared to chlorine (Cl), facilitating nucleophilic substitution reactions. Fluorine (F) at position 7 improves metabolic stability, a common strategy in medicinal chemistry .

- Positional Influence : Substitution at position 4 (e.g., Cl or I) alters steric and electronic profiles, impacting binding affinity in enzyme inhibition .

Comparison with Ester Variants

Table 2: Methyl vs. Ethyl Esters of 6-Bromoquinoline-3-Carboxylate

Key Observations :

- Ester Group Impact : Methyl esters exhibit higher solubility in polar solvents like DMSO but lower thermal stability compared to ethyl esters. Ethyl esters are preferred for long-term storage due to reduced hydrolysis rates .

- Bioavailability : Ethyl esters may enhance lipophilicity, improving cell membrane permeability in biological assays .

Comparison with Isoquinoline Derivatives

Table 3: Brominated Isoquinoline Carboxylates

Key Observations :

- Core Structure: Isoquinolines differ from quinolines in nitrogen placement, leading to distinct electronic and steric environments. This affects binding to biological targets like PI3K/mTOR .

- Substituent Position: Bromine at position 7 in isoquinolines may reduce reactivity compared to position 6 in quinolines due to resonance effects .

Métodos De Preparación

Synthesis via Cyclization of 3-(4-Bromaniline) Ethyl Acrylate

A key step involves the cyclization of 3-(4-bromaniline) ethyl acrylate in high-boiling solvents such as diphenyl ether at elevated temperatures (200–220 °C). This process leads to the formation of 6-bromoquinoline-4(1H)-one intermediates.

- Reaction conditions : Dissolution of crude 3-(4-bromaniline) ethyl acrylate in diphenyl ether (150 mL), slow addition at 200–220 °C under reflux.

- Duration : Approximately 2 hours until starting material disappears.

- Workup : Cooling, precipitation by addition to petroleum ether, filtration, and washing with ethyl acetate.

- Yield : 77–79.5% of 6-bromoquinoline-4(1H)-one as a solid product.

This step is crucial as it constructs the quinoline core with bromine substitution at the 6-position.

Alternative Synthetic Approaches

Domino Process from Arylmethyl Azides

A novel domino process has been reported for synthesizing ethyl quinoline-3-carboxylates from arylmethyl azides, involving:

- Formation of quinoline ring systems,

- Introduction of substituents via controlled reaction sequences.

This method provides moderate yields (e.g., 53% for ethyl 6-bromoquinoline-3-carboxylate) and is characterized by mild conditions and fewer steps compared to classical methods. Characterization data include:

| Parameter | Data |

|---|---|

| Yield | 53% |

| Melting Point | 109–110 °C |

| IR Peaks (cm⁻¹) | 2923, 1717, 1600, 1445 |

| ¹H NMR (CDCl₃, 300 MHz) | δ 9.44 (s, 1H), 8.74 (s, 1H), 8.09 (s, 1H), 8.03 (d, J = 9.0 Hz), 7.88 (d) |

| HRMS (APCI) | Calculated m/z 279.9968; Found 279.9961 |

This approach is advantageous for its regioselectivity and relatively straightforward purification.

Reaction Conditions Impacting Regioselectivity and Yield

- Temperature : Elevated temperatures (200–220 °C) facilitate cyclization and ring closure but require careful control to avoid decomposition.

- Solvent : High-boiling solvents such as diphenyl ether provide a stable medium for high-temperature reactions.

- Catalysts and Reagents : Phosphorus trichloride is critical for chlorination steps, enhancing electrophilic substitution at the 4-position.

- Reaction Time : Typically 1–2 hours for cyclization and chlorination steps to reach completion.

- Workup : Precipitation and recrystallization ensure removal of impurities and isolation of pure products.

Summary Table of Key Preparation Steps

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization | 3-(4-Bromaniline) ethyl acrylate, diphenyl ether, 200–220 °C, 2 h | 6-Bromoquinoline-4(1H)-one | 77–79.5 | High temperature required |

| Chlorination | 6-Bromoquinoline-4(1H)-one, PCl3, toluene, reflux, 2 h | 6-Bromo-4-chloroquinoline | 91–93 | Precursor for esterification |

| Esterification (general) | 6-Bromo-4-chloroquinoline, ethanol or ethylating agent | This compound | ~53 (domino method) | Alternative mild method available |

Characterization and Analytical Data

- NMR Spectroscopy : ¹H NMR confirms the quinoline proton environment and ester ethoxy group.

- Infrared Spectroscopy : Characteristic ester carbonyl stretch around 1717 cm⁻¹.

- Mass Spectrometry : High-resolution mass spectrometry confirms molecular weight and bromine isotopic pattern.

- Melting Point : Consistent melting point around 109–110 °C indicates purity and identity.

Research Findings and Considerations

- The cyclization of substituted anilines with ethyl acrylates in diphenyl ether is a robust method for quinoline core construction with bromine substitution.

- Phosphorus trichloride-mediated chlorination is efficient for activating the 4-position, facilitating subsequent esterification.

- Domino processes from arylmethyl azides offer an alternative synthetic route with moderate yields and milder conditions.

- Reaction parameters such as temperature, solvent choice, and reagent stoichiometry critically affect regioselectivity and product yield.

- Purification by precipitation and recrystallization is essential for obtaining analytically pure compounds.

Q & A

Q. What are the standard synthetic routes for Ethyl 6-bromoquinoline-3-carboxylate, and how are reaction conditions optimized for yield and purity?

this compound is typically synthesized via bromination of quinoline precursors followed by esterification. A common method involves reacting 6-bromoquinoline-3-carboxylic acid with ethanol in the presence of sulfuric acid as a catalyst . Alternative routes use ethyl iodide for esterification under controlled conditions. Optimization includes adjusting reaction time, temperature (e.g., reflux in methanol or acetonitrile), and catalytic systems (e.g., phase-transfer catalysts like PEG-400 to enhance reactivity) . Purity is ensured via recrystallization or chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm ester group (-COOEt) and bromine substitution patterns (e.g., aromatic proton splitting in quinoline ring) .

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of ester) and ~650 cm (C-Br stretch) .

- Mass Spectrometry : Molecular ion peak at m/z ~295 (CHBrNO) to confirm molecular weight .

Q. What are the common chemical reactions involving this compound, and how do substituents influence reactivity?

The bromine atom at position 6 enables nucleophilic substitution (e.g., Suzuki-Miyaura coupling for C-C bond formation), while the ester group at position 3 undergoes hydrolysis or aminolysis . Reactivity is influenced by electron-withdrawing effects of the bromine, which activate the quinoline ring for electrophilic substitutions. For example, coupling reactions with aryl boronic acids require Pd catalysts and base (e.g., KCO) .

Advanced Research Questions

Q. How can reaction mechanisms for this compound’s derivatization be elucidated using computational chemistry?

Density Functional Theory (DFT) calculations can model transition states and intermediates in substitution or coupling reactions. For example, the activation energy for bromine displacement in Suzuki coupling can be computed to predict regioselectivity. Solvent effects (e.g., MeCN vs. DMF) are modeled using continuum solvation models .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in crystal structures (e.g., bond lengths or packing motifs) are addressed using:

- SHELX Software : Refinement with SHELXL for high-resolution data, adjusting parameters like thermal displacement .

- Twinned Data Analysis : For poorly diffracting crystals, twin law matrices in SHELXL can improve R-factors .

- Comparative Analysis : Cross-referencing with similar quinoline esters (e.g., methyl analogs) to validate structural outliers .

Q. How can ultrasound-assisted synthesis improve the efficiency of this compound derivatives?

Ultrasound (20–50 kHz) enhances reaction rates via cavitation, reducing reaction time from hours to minutes. For example, one-pot synthesis of quinoline-fused derivatives under ultrasound achieves >85% yield by improving mass transfer and catalyst activation (e.g., KCO and PEG-400 in MeCN) . Parameters like power intensity and solvent choice are critical for scalability.

Q. What methodologies are used to analyze the biological activity of this compound in antimicrobial assays?

- MIC Determination : Broth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with concentration gradients (1–256 µg/mL) .

- Mechanistic Studies : Fluorescence quenching to assess DNA gyrase inhibition or ROS generation assays .

- SAR Analysis : Comparing activity with analogs (e.g., 6-chloro or 8-methyl derivatives) to identify critical substituents .

Methodological Considerations

Q. How should researchers design experiments to troubleshoot low yields in this compound synthesis?

- Stepwise Analysis : Isolate intermediates (e.g., 6-bromoquinoline-3-carboxylic acid) to identify bottlenecks .

- Catalyst Screening : Test alternatives to HSO, such as DCC/DMAP for esterification .

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and byproduct formation .

Q. What are best practices for computational docking studies of this compound with protein targets?

- Ligand Preparation : Optimize 3D geometry with Gaussian09 at B3LYP/6-31G* level .

- Binding Site Analysis : Use AutoDock Vina to screen quinoline interactions with ATP-binding pockets (e.g., kinase targets) .

- Validation : Compare docking scores with known inhibitors and validate via MD simulations (100 ns) .

Data Presentation Guidelines

Q. Table 1. Comparative Reactivity of this compound in Cross-Coupling Reactions

| Reaction Type | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh), KCO | DMF/HO | 78 | |

| Buchwald-Hartwig | Pd(dba), XPhos | Toluene | 65 | |

| Sonogashira | CuI, PdCl(PPh) | THF | 72 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.